molecular formula C15H13BrO5S B2503086 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate CAS No. 431998-72-0

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate

Cat. No. B2503086
M. Wt: 385.23
InChI Key: BKGKIMXUFLUDSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of benzenesulfonate groups and bromine as key functional groups. For instance, the one-pot synthesis of (Z)-aryl 4-(2-bromovinyl)benzenesulfonates is achieved by treating phenols with 2,3-dibromo-3-(4-chlorosulfonyl-phenyl)propionic acid, indicating the reactivity of bromine and sulfonate groups in such reactions . Although the exact synthesis of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is not described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, has been characterized using spectroscopic techniques and X-ray diffraction, revealing the presence of bromine and ethoxy groups as part of the molecular framework . These techniques could be used to determine the molecular structure of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate, providing insights into its geometry and electronic configuration.

Chemical Reactions Analysis

The reactivity of compounds containing bromine and sulfonate groups is highlighted in several studies. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O leads to both addition-elimination and substitution products . This suggests that the bromine and sulfonate groups in 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds are influenced by their functional groups. The compound tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene, for example, shows specific coordination geometry around the bismuth atom, which is influenced by the presence of bromine and sulfonate groups . These properties, such as solubility, melting point, and reactivity, can be expected to be relevant for 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate as well.

Scientific Research Applications

1. Supramolecular Chemistry and Crystal Engineering

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate plays a significant role in supramolecular chemistry and crystal engineering. The noncovalent interactions, particularly halogen bonding, are crucial in designing and understanding the solid-state structures of formylphenyl arylsulfonates. These interactions have been deeply studied using density functional theory (DFT) calculations and characterized by Bader's theory of 'atoms in molecules' and molecular electrostatic potential surfaces. The findings highlight the stabilizing nature of these interactions, comparing them with π-stacking interactions formed between arylsulfonates (Andleeb et al., 2018).

2. Synthesis and Structural Analysis of Metal-Organic Compounds

The compound has been utilized in the synthesis of metal-organic frameworks. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, a derivative of 2-bromo-6-ethoxy-4-formylphenyl benzenesulfonate, was synthesized and analyzed for its crystal structure. The study provides insights into the coordination behavior of bismuth atoms with benzenesulfonate substituents, offering valuable data for designing and understanding new types of metal-organic compounds (Sharutin & Sharutina, 2016).

3. Applications in Photodynamic Therapy

This compound has also been explored for its potential in photodynamic therapy, particularly in cancer treatment. New derivatives of benzenesulfonamide substituted zinc(II) phthalocyanine have been synthesized and characterized for their photophysical and photochemical properties. These properties, such as high singlet oxygen quantum yield and good fluorescence, make the compound a potential candidate for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

4. Nonlinear Optical Properties and Material Science

In material science, particularly in the field of nonlinear optics, derivatives of 2-bromo-6-ethoxy-4-formylphenyl benzenesulfonate have been synthesized and characterized for their nonlinear optical properties. These studies contribute to the understanding and development of new materials with potential applications in optical devices (Ruanwas et al., 2010).

properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGKIMXUFLUDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate

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